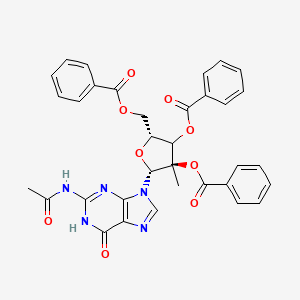

N-Acetyl-2'-C-methyl-guanosine 2',3',5'-tribenzoate

Description

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The complex molecular architecture generates distinct spectroscopic signatures for each structural component, enabling detailed assignment of resonance signals to specific atomic positions within the molecule.

Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals for the aromatic benzoate protons in the 7.0-8.5 parts per million region, with distinct coupling patterns reflecting the ortho, meta, and para relationships within each phenyl ring. The three benzoate groups contribute a total of 15 aromatic protons, which may exhibit overlapping signals requiring high-resolution spectroscopic techniques for complete assignment.

The ribose ring proton signals appear in the 3.5-6.0 parts per million range, with the anomeric proton H1' typically resonating as a doublet around 5.6-6.2 parts per million. The 2'-C-methyl group generates a characteristic singlet signal around 1.0-1.5 parts per million, providing clear evidence for the presence of this structural modification. The acetyl methyl group produces another distinct singlet resonance typically observed around 2.0-2.5 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through analysis of all carbon environments within the molecule. The carbonyl carbons of the benzoate esters resonate in the 165-170 parts per million region, while the aromatic carbons appear between 120-140 parts per million. The ribose carbons generate signals in the 60-90 parts per million range, with the anomeric carbon C1' typically appearing around 85-90 parts per million.

Table 3: Representative Nuclear Magnetic Resonance Chemical Shifts

| Structural Unit | Proton Chemical Shifts (ppm) | Carbon-13 Chemical Shifts (ppm) |

|---|---|---|

| Aromatic Benzoate | 7.2-8.1 | 125-135 (CH), 165-170 (C=O) |

| Ribose Ring | 3.8-6.0 | 65-90 |

| 2'-C-Methyl | 1.2-1.4 | 15-20 |

| Acetyl Group | 2.0-2.3 (CH3) | 20-25 (CH3), 170-175 (C=O) |

| Purine Base | 8.0-8.5 | 110-160 |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 651, corresponding to the intact molecular structure under appropriate ionization conditions.

Fragmentation analysis reveals predictable cleavage patterns that reflect the modular nature of the compound's structure. Sequential loss of benzoate groups generates fragment ions at mass-to-charge ratios corresponding to the stepwise removal of C7H5O2 units (105 atomic mass units each). The base peak often corresponds to the modified guanosine core after complete deprotection, appearing around mass-to-charge ratio 283-297 depending on the retention of the acetyl and methyl modifications.

The glycosidic bond represents another common fragmentation site, leading to separation of the nucleobase and sugar components. This cleavage generates fragment ions corresponding to the acetylated guanine base and the tribenzoylated ribose derivative, providing complementary structural information about each molecular component.

Infrared and Ultraviolet Spectral Signatures

Infrared spectroscopy provides functional group identification through characteristic absorption frequencies that correspond to specific vibrational modes within the molecule. The carbonyl stretching vibrations of the benzoate ester groups typically appear as strong absorptions in the 1710-1740 wavenumber region, while the acetamide carbonyl generates a distinct absorption around 1650-1680 wavenumbers.

The aromatic carbon-carbon stretching vibrations produce multiple absorption bands in the 1450-1600 wavenumber region, reflecting the presence of three phenyl rings from the benzoate protective groups. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretching modes are observed around 2850-2950 wavenumbers.

Table 4: Characteristic Infrared Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Benzoate C=O | 1710-1740 | Strong |

| Acetamide C=O | 1650-1680 | Strong |

| Aromatic C=C | 1450-1600 | Medium |

| Aromatic C-H | 3000-3100 | Medium |

| Aliphatic C-H | 2850-2950 | Medium |

Ultraviolet spectroscopy reveals electronic transitions associated with the aromatic chromophores present in both the nucleobase and benzoate substituents. The purine nucleobase contributes absorption maxima typically observed around 250-280 nanometers, while the benzoate groups generate additional absorption features in the 230-270 nanometer region. The overlapping absorption profiles create a complex ultraviolet spectrum that reflects the cumulative electronic properties of all aromatic components within the molecular structure.

Properties

IUPAC Name |

[(2R,4R,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29N5O9/c1-20(40)36-33-37-27-25(28(41)38-33)35-19-39(27)32-34(2,48-31(44)23-16-10-5-11-17-23)26(47-30(43)22-14-8-4-9-15-22)24(46-32)18-45-29(42)21-12-6-3-7-13-21/h3-17,19,24,26,32H,18H2,1-2H3,(H2,36,37,38,40,41)/t24-,26?,32-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNJSQLPBBLTIR-HKLDIMADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)(C)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@](C([C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)(C)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with a protected sugar moiety and a suitably protected guanine base. A common sugar precursor is 1,2,3,5-tetra-O-benzoyl-2-C-methyl-D-ribofuranose, which provides the 2'-C-methyl modification and benzoyl protection on the 2', 3', and 5' hydroxyl groups. The guanine base is protected at the exocyclic amino group as an N-acetyl derivative to prevent side reactions during glycosylation.

Protection of Hydroxyl Groups

The 2', 3', and 5' hydroxyl groups of the sugar are protected by benzoylation to form the tribenzoate derivative. This is achieved by reacting the sugar with benzoyl chloride in the presence of pyridine at low temperature (0 °C), followed by quenching with ice and aqueous workup. The reaction conditions are carefully controlled to ensure selective and complete benzoylation without affecting other functional groups.

Typical Benzoylation Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|

| Benzoyl chloride | Pyridine | 0 °C to RT | 2 hours | Dropwise addition at 0 °C |

| Quench | Ice, water | Ambient | 20 minutes | Prevents overreaction |

The crude tribenzoate is isolated by extraction with methylene chloride, washing, drying, and evaporation under reduced pressure to yield an oily residue, which is used directly or purified further.

Preparation of N-Acetylguanine

The guanine base is acetylated at the exocyclic amino group (N2 position) to form N-acetylguanine. This protection is crucial to enhance regioselectivity during glycosylation and to prevent unwanted side reactions. The acetylation is typically carried out using acetic anhydride or acetyl chloride under mild conditions.

Glycosylation to Form N-Acetyl-2'-C-methyl-guanosine 2',3',5'-tribenzoate

The key step is the coupling of the protected sugar tribenzoate with the N-acetylguanine base to form the nucleoside. This is often performed using the Vorbrüggen glycosylation method, which involves:

- Silylation of the nucleobase with a silylating agent (e.g., hexamethyldisilazane, HMDS).

- Activation of the sugar with a Lewis acid catalyst (e.g., trimethylsilyl triflate, TMSOTf).

- Coupling under anhydrous conditions in a suitable solvent such as acetonitrile or dichloromethane.

This method provides high stereoselectivity favoring the β-anomer (beta/alpha ratio > 99:1) and excellent regioselectivity for the N9 position of guanine (N9/N7 > 99:1).

Glycosylation Reaction Parameters:

| Component | Conditions | Outcome |

|---|---|---|

| Silylated N-acetylguanine | Anhydrous solvent, RT | Ready for coupling |

| Sugar tribenzoate | Activated by Lewis acid catalyst | Electrophilic sugar donor |

| Reaction time | Several hours to overnight | Complete conversion by TLC |

Purification and Yield

The crude nucleoside product is isolated by aqueous workup, extraction with organic solvents, drying, and concentration. Purification is typically performed by flash chromatography on silica gel to afford the pure this compound.

Reported yields for the overall two-step synthesis (glycosylation plus protection) are approximately 78%, with high stereochemical and regioselective purity.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Selectivity | Notes |

|---|---|---|---|---|

| Benzoylation of sugar | Benzoyl chloride, pyridine, 0 °C to RT, 2 h | >85 | Complete benzoylation | Forms 2',3',5'-tribenzoate |

| N-Acetylation of guanine | Acetic anhydride or acetyl chloride, mild conditions | >90 | Selective N2 acetylation | Protects amino group |

| Glycosylation (Vorbrüggen) | Silylated base, Lewis acid catalyst (e.g., TMSOTf), RT | ~78 | β/α > 99:1, N9/N7 > 99:1 | High stereoselectivity and regioselectivity |

| Purification | Flash chromatography on silica gel | - | - | Isolates pure tribenzoate nucleoside |

Chemical Reactions Analysis

N-Acetyl-2’-C-methyl-guanosine 2’,3’,5’-tribenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The benzoate esters can undergo nucleophilic substitution reactions, where the benzoate groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antiviral Applications

Nucleoside analogs, including N-Acetyl-2'-C-methyl-guanosine derivatives, have been extensively studied for their antiviral properties. These compounds can inhibit viral replication by mimicking natural nucleotides, thereby interfering with viral RNA synthesis.

- Mechanism of Action : The primary mechanism involves the inhibition of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication in positive-sense RNA viruses, including coronaviruses such as SARS-CoV-2 . Studies have shown that specific modifications to the nucleoside structure enhance binding affinity and efficacy against viral targets.

- Case Studies : Research has indicated that certain 2'-C-methylated nucleosides exhibit strong antiviral activity against coronaviruses. For instance, compounds similar to N-Acetyl-2'-C-methyl-guanosine have demonstrated significant inhibitory effects on viral yield in vitro, making them candidates for further development as antiviral agents .

Anticancer Potential

Modified nucleosides are also investigated for their anticancer properties. The structural alterations in N-Acetyl-2'-C-methyl-guanosine 2',3',5'-tribenzoate may enhance its ability to induce apoptosis or inhibit tumor growth.

- Mechanism of Action : These compounds can interfere with nucleic acid metabolism in cancer cells, potentially leading to cell cycle arrest and apoptosis. The incorporation of modified nucleosides into RNA or DNA can disrupt normal cellular functions and promote cytotoxic effects against cancer cells .

- Research Findings : Studies have highlighted the potential of nucleoside derivatives in targeting specific pathways in cancer cells. For example, certain guanosine analogs have shown promise in preclinical models by enhancing the effectiveness of existing chemotherapeutic agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that modify the guanosine structure to enhance its biological activity.

- Synthetic Routes : Various synthetic pathways have been reported, focusing on protecting groups and regioselective modifications to achieve the desired compound. For example, the use of acetylation and benzoate esterification techniques allows for the selective modification of hydroxyl groups on the guanosine scaffold .

- Characterization Techniques : Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as UV/vis spectroscopy and mass spectrometry are commonly employed to analyze these compounds post-synthesis .

Mechanism of Action

The mechanism of action of N-Acetyl-2’-C-methyl-guanosine 2’,3’,5’-tribenzoate involves its interaction with specific molecular targets. The acetyl and methyl groups, as well as the benzoate esters, contribute to its binding affinity and specificity. The compound can interact with enzymes involved in RNA modification, affecting RNA stability and function. Additionally, it may inhibit certain viral enzymes, leading to its potential antiviral effects .

Comparison with Similar Compounds

Guanosine 2',3',5'-Tribenzoate (CAS: 6741-88-4)

- Structure : Lacks the N-acetyl and 2'-C-methyl groups but shares the tribenzoate modification.

- Properties :

- Applications : Used as a protected intermediate in oligonucleotide synthesis.

5'-C-Methyl-guanosine Isomers (R/S Configurations)

- Structure : Feature a methyl group at the 5'-position (vs. 2' in the target compound) and lack benzoate esters.

- Key Findings :

- (R)-5'-C-methyl-guanosine confers resistance to 5'-exonucleases (t₁/₂ = 20.8 h), while the (S)-isomer resists 3'-exonucleases (t₁/₂ = 260 h) .

- Neither isomer is recognized by DNA polymerase POLG, but (S)-5'-C-methyl-guanosine triphosphate is incorporated by mitochondrial RNA polymerase POLRMT at 1 mM .

Inosine 2',3',5'-Tribenzoate (CAS: 6741-88-4)

- Structure: Inosine (hypoxanthine base) with tribenzoate esters.

- Comparison: The absence of the guanine exocyclic amine reduces hydrogen-bonding capacity compared to guanosine derivatives. IR spectral data and molecular weight (580.54 g/mol) are well-documented .

N-Acetyl-2'-Deoxyguanosine Derivatives

- Example: 3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine (CAS: 193092-29-4).

- Applications : Used in DNA synthesis due to its stability and compatibility with solid-phase methodologies .

Structural and Functional Implications of Modifications

Methyl Substitution Position

- 2'- vs. 5'-C-Methyl: Alters sugar puckering, impacting duplex stability and enzyme recognition .

Esterification (Acetyl vs. Benzoyl)

- Benzoyl Groups : Provide greater steric bulk and hydrophobicity than acetyl, enhancing resistance to nucleases and improving membrane permeability.

- Acetyl Groups : Easier to remove under mild basic conditions, making them preferable for transient protection in synthesis .

Data Tables

Table 1: Comparative Properties of Guanosine Derivatives

Table 2: Enzymatic Recognition of Modified Guanosine Derivatives

| Compound | POLG Recognition | POLRMT Incorporation | RNAi Compatibility |

|---|---|---|---|

| (R)-5'-C-Methyl-guanosine triphosphate | No | No (≤1 mM) | Yes |

| (S)-5'-C-Methyl-guanosine triphosphate | No | Yes (1 mM) | Yes |

| N-Acetyl-2'-C-methyl-guanosine derivatives | Not studied | Not studied | Inferred possible |

Biological Activity

N-Acetyl-2'-C-methyl-guanosine 2',3',5'-tribenzoate (CAS Number: 890131-90-5) is a modified nucleoside derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its complex molecular structure, with a molecular formula of C34H29N5O9 and a molecular weight of 651.62 g/mol. The synthesis of this compound typically involves the use of trimethylsilyl trifluoromethanesulfonate and lithium hexamethyldisilazane in para-xylene, which facilitates the formation of the desired product through a series of chemical reactions .

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its antiviral and anticancer properties.

Antiviral Activity

Research indicates that nucleoside derivatives, including this compound, exhibit significant antiviral activity. These compounds can inhibit viral replication by interfering with nucleic acid synthesis. For instance, certain studies have shown that modifications at the C-2' position can enhance the binding affinity to viral polymerases, potentially leading to improved therapeutic efficacy against RNA viruses .

Anticancer Properties

The anticancer potential of N-Acetyl-2'-C-methyl-guanosine derivatives has also been investigated. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, such as MCF-7 breast cancer cells. The mechanism involves the activation of caspases and alterations in cell cycle progression, primarily leading to G1 phase arrest .

Case Studies and Research Findings

Several studies highlight the biological effects and mechanisms of action associated with this compound:

-

Inhibition of Viral Replication :

- A study demonstrated that derivatives similar to N-Acetyl-2'-C-methyl-guanosine effectively inhibited the replication of several viruses, including those responsible for hepatitis and influenza. The compounds showed a dose-dependent response with IC50 values indicating effective concentrations for inhibition .

-

Antitumor Activity :

- In a comparative study, N-Acetyl-2'-C-methyl-guanosine was evaluated against standard chemotherapeutic agents. Results indicated that it exhibited comparable or superior cytotoxicity against various cancer cell lines, with significant reductions in cell viability observed at concentrations as low as 50 µM .

-

Mechanistic Insights :

- Mechanistic studies revealed that treatment with N-Acetyl-2'-C-methyl-guanosine led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a pathway for inducing apoptosis. Additionally, alterations in mitochondrial membrane potential were noted, further supporting its role as an apoptosis inducer .

Summary Table of Biological Activities

Q & A

Q. What are the recommended laboratory synthesis methods for N-Acetyl-2'-C-methyl-guanosine 2',3',5'-tribenzoate?

The synthesis involves sequential protection of hydroxyl groups on guanosine derivatives. Key steps include:

- Benzoylation : React guanosine with benzoyl chloride in anhydrous pyridine to protect 2',3',5'-hydroxyl groups.

- Acetylation : Introduce the acetyl group at the 2'-C-methyl position using acetic anhydride under controlled pH (neutral to slightly acidic).

- Purification : Use column chromatography (silica gel, chloroform/methanol gradient) to isolate the product. Critical parameters include reaction temperature (0–25°C for benzoylation), stoichiometry (3:1 benzoyl chloride to guanosine), and inert atmosphere to prevent hydrolysis .

Q. How is the molecular structure of this compound characterized?

A combination of spectroscopic and crystallographic methods is employed:

- NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., acetyl and benzoate peaks at δ 2.1–2.3 ppm and 7.4–8.1 ppm, respectively).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular weight (e.g., [M+H]+ at m/z 580.2).

- X-ray Crystallography : Resolves stereochemistry and crystal packing. Compare data with structurally similar compounds like N6-Dibenzoyladenosine 2',3'-dibenzoate .

| Property | Data | Source |

|---|---|---|

| Molecular Formula | C₃₀H₂₉N₅O₁₁ | Calculated |

| Molecular Weight | 635.58 g/mol | |

| Melting Point | 124–125°C (analogous) |

Q. What strategies improve the stability and solubility of this compound in aqueous buffers?

- Solubility : Use co-solvents like DMSO (10–20% v/v) or surfactants (e.g., Tween-20).

- Stability : Store lyophilized at -80°C; avoid prolonged exposure to light or humidity.

- Buffer Optimization : Adjust pH to 6.5–7.5 (phosphate or Tris buffers) to minimize ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and X-ray crystallography data for this compound?

Contradictions often arise from dynamic conformers in solution (NMR) vs. static crystal structures (X-ray). Methodological solutions include:

- Variable-Temperature NMR : Identify flexible regions (e.g., ribose ring puckering).

- DFT Calculations : Compare experimental and computed chemical shifts to validate proposed conformers.

- Multi-Crystal Analysis : Collect X-ray data at different temperatures or pressures to assess packing effects .

Q. What experimental designs are optimal for studying enzymatic interactions with this compound?

- Enzyme Assays : Use fluorescence polarization or SPR to measure binding affinity (e.g., with nucleoside kinases or polymerases).

- Competitive Inhibition Studies : Co-incubate with natural substrates (e.g., GTP) and monitor activity via HPLC or radiometric assays.

- Structural Biology : Co-crystallize with target enzymes (e.g., viral RNA polymerases) to identify binding pockets .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective benzoylation.

- Process Monitoring : Use inline FTIR or HPLC to track intermediate formation.

- Green Chemistry : Replace pyridine with biodegradable bases (e.g., DBU) and reduce solvent waste via flow chemistry .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound?

Discrepancies may stem from assay conditions or impurity profiles. Mitigation strategies include:

- Reproducibility Checks : Validate activity across multiple labs using standardized protocols (e.g., IC₅₀ assays in triplicate).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed benzoates) that may interfere with activity.

- Dose-Response Curves : Ensure linearity across concentrations to rule out off-target effects .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.